molecular formula C10H8N4O B12887849 4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide CAS No. 86796-30-7

4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide

Cat. No.: B12887849
CAS No.: 86796-30-7
M. Wt: 200.20 g/mol
InChI Key: IFUAAAVKKXABRR-UHFFFAOYSA-N
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Description

4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its fused ring structure, which includes both pyrazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with o-phenylenediamine in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivities and properties.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It has shown promise in studies related to enzyme inhibition and receptor binding.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anticancer agent and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4h-Pyrazolo[1,5-a]benzimidazole-3-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the specific arrangement of atoms and functional groups. They are also investigated for their biological and chemical properties.

    Benzimidazole derivatives: These compounds have a benzimidazole core and are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazole derivatives: These compounds contain a pyrazole ring and are studied for their pharmacological potential, including anti-inflammatory and analgesic effects.

The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

86796-30-7

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

1H-pyrazolo[1,5-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C10H8N4O/c11-9(15)6-5-12-14-8-4-2-1-3-7(8)13-10(6)14/h1-5,12H,(H2,11,15)

InChI Key

IFUAAAVKKXABRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=C3C(=O)N

Origin of Product

United States

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